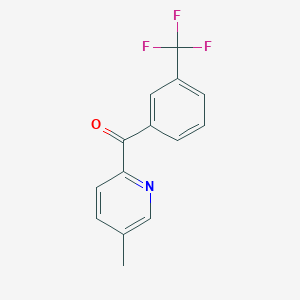

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

CAS No.: 1187170-16-6

Cat. No.: VC3048024

Molecular Formula: C14H10F3NO

Molecular Weight: 265.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187170-16-6 |

|---|---|

| Molecular Formula | C14H10F3NO |

| Molecular Weight | 265.23 g/mol |

| IUPAC Name | (5-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C14H10F3NO/c1-9-5-6-12(18-8-9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 |

| Standard InChI Key | DBAFTMIPOBQXTD-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identity

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is characterized by a pyridine ring substituted with a methyl group at the 5-position and a benzoyl group at the 2-position, where the benzoyl moiety carries a trifluoromethyl group at its meta position. This structural arrangement contributes to the compound's unique chemical behavior and potential biological activities.

The compound's basic identification parameters are:

-

IUPAC Name: (5-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone

-

Alternative Names: (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone

Physical and Chemical Properties

The physical and chemical properties of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are summarized in the following table:

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties. This group increases the lipophilicity of the molecule, enhances its membrane permeability, and improves its metabolic stability. These characteristics make 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine particularly valuable for potential pharmaceutical applications.

Structural Identification Methods

Spectroscopic Characterization

Structural confirmation of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR reveals characteristic signals for the methyl group and aromatic protons. ^19F NMR is particularly useful for confirming the presence of the trifluoromethyl group.

-

Mass Spectrometry: The compound shows a molecular ion peak at m/z 265, corresponding to its molecular weight, with fragmentation patterns characteristic of the benzoyl and trifluoromethyl groups.

-

Infrared Spectroscopy: Key absorption bands include the carbonyl stretching frequency, aromatic C=C stretching, and C-F stretching frequencies.

Chemical Identifiers

For research and database purposes, the compound is identified by the following chemical identifiers:

Synthesis Methods

General Synthetic Approach

The synthesis of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of a pyridine derivative with a trifluoromethylbenzoyl chloride. The general synthetic route can be outlined as follows:

-

Preparation of 3-trifluoromethylbenzoyl chloride from the corresponding carboxylic acid

-

Reaction of 5-methylpyridine-2-carboxylic acid or a suitable 5-methylpyridine derivative with the prepared acid chloride

-

The reaction is conducted in the presence of a base (typically triethylamine) in an appropriate solvent such as dichloromethane

-

Purification through recrystallization or column chromatography

Industrial Production Considerations

For larger scale production, continuous flow reactors and automated systems can enhance efficiency and yield. The optimization of reaction conditions—including temperature, pressure, solvent choice, and catalyst systems—is crucial for successful scale-up. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Applications in Scientific Research

Pharmaceutical Applications

The trifluoromethyl group in 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine contributes significant pharmacological advantages:

-

Enhanced Lipophilicity: The CF3 group increases the compound's ability to cross cell membranes, potentially improving bioavailability.

-

Metabolic Stability: Trifluoromethylated compounds typically show greater resistance to oxidative metabolism, potentially leading to longer half-lives in biological systems.

-

Binding Affinity: The electronegative fluorine atoms can enhance binding interactions with protein targets through hydrogen bonding and dipole-dipole interactions.

These properties make the compound potentially valuable in drug discovery efforts, particularly for targets where lipophilicity and metabolic stability are important considerations.

Chemical Research Applications

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine serves several functions in chemical research:

-

Building Block: Used as a starting material for the synthesis of more complex molecules.

-

Reference Compound: Serves as a standard in analytical chemistry applications.

-

Intermediate: Functions as an intermediate in multi-step synthetic pathways to more complex structures.

Comparison with Structurally Similar Compounds

Isomeric Variants

Several positional isomers of trifluoromethylbenzoyl pyridines have been reported, with varying substitution patterns on both the pyridine and phenyl rings:

Each isomer exhibits subtly different physical, chemical, and potential biological properties due to the altered spatial arrangement of substituents.

Structure-Activity Relationship Analysis

The position of substituents significantly influences the properties and potential biological activities of these compounds:

-

Trifluoromethyl Position Effect: The meta position (as in our target compound) offers a balance of electronic effects compared to ortho (which may cause steric hindrance) and para (which exhibits stronger resonance effects).

-

Methyl Position Effect: The 5-methyl substitution on the pyridine ring alters the electron distribution and basicity of the pyridine nitrogen, potentially affecting interactions with biological targets.

-

Combined Effects: The specific arrangement in 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine creates a unique electronic environment that may determine its binding affinity and specificity for molecular targets.

Research Limitations and Future Directions

Current Research Gaps

Despite its potential utility, several research gaps exist for 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine:

-

Limited Biological Data: Comprehensive studies on the biological activities of this specific compound are lacking in the literature.

-

Mechanism of Action: For potential biological applications, the specific molecular targets and mechanisms of action remain to be elucidated.

-

Structure-Activity Relationships: Detailed comparison with structurally similar compounds to determine optimal substitution patterns for specific applications requires further investigation.

Future Research Directions

Promising areas for future research on 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine include:

-

Antimicrobial Screening: Systematic evaluation against a panel of bacterial and fungal strains to determine its antimicrobial spectrum.

-

Enzymatic Assays: Testing against various enzyme targets to identify potential inhibitory activities.

-

Structural Modifications: Synthesis of derivatives with additional substituents to optimize properties for specific applications.

-

Computational Studies: Molecular modeling to predict binding interactions with potential biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume